tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1798003-45-8
VCID: VC5055122
InChI: InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate

CAS No.: 1798003-45-8

Cat. No.: VC5055122

Molecular Formula: C13H18BrNO3

Molecular Weight: 316.195

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate - 1798003-45-8

Specification

CAS No. 1798003-45-8
Molecular Formula C13H18BrNO3
Molecular Weight 316.195
IUPAC Name tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
Standard InChI InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3
Standard InChI Key XCNBUZVNYGAUFM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O

Introduction

Chemical and Physical Properties

The compound’s physicochemical profile is critical for its handling and application in research. Key properties are summarized below:

PropertyValueSource
CAS Number1798003-45-8
Molecular FormulaC₁₃H₁₈BrNO₃
Molecular Weight316.19 g/mol
Purity≥95%
Density~1.4 g/cm³ (estimated)
Boiling Point403.1°C (estimated for analog)
Storage ConditionsCool, dry environment

The bromine atom’s electronegativity and the hydroxyl group’s polarity contribute to moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The tert-butyl group enhances lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Manufacturing

The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate involves multi-step organic reactions, typically including:

  • Protection of the Amine Group:
    The primary amine in the precursor is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

  • Bromination:
    Electrophilic aromatic bromination introduces the bromine atom at the 3-position of the phenolic ring. This step often employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis catalyst.

  • Methylation:
    The secondary amine is methylated using methyl iodide (CH₃I) or dimethyl sulfate in a nucleophilic substitution reaction.

  • Deprotection and Carbamate Formation:
    Acidic or catalytic deprotection of the Boc group is followed by reaction with methyl chloroformate to yield the final carbamate product.

Variations in reaction conditions (e.g., temperature, solvent, catalysts) influence yield and purity. Industrial-scale production requires stringent quality control, as highlighted by suppliers like AKSci, which guarantees ≥95% purity through chromatographic validation .

Applications in Medicinal Chemistry and Drug Development

Enzyme Inhibition

Carbamates are renowned for their reversible inhibition of serine hydrolases. The tert-butyl group in this compound enhances binding affinity to enzyme active sites, while the bromophenol moiety facilitates covalent interactions with catalytic residues. Preliminary studies suggest potential activity against:

  • Acetylcholinesterase (AChE): Implicated in neurodegenerative diseases.

  • Proteases: Targets for antiviral and anticancer therapies.

Prodrug Design

The carbamate group’s hydrolytic stability under physiological conditions makes this compound a candidate for prodrug formulations. Enzymatic cleavage in vivo can release active metabolites with improved bioavailability.

Structural Analog Development

The bromine atom permits Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of derivatives with tailored properties. For example, replacing bromine with aryl or heteroaryl groups could modulate target selectivity .

Recent Advancements and Future Directions

Recent patents and publications emphasize this compound’s role in developing kinase inhibitors and antimicrobial agents. Computational modeling (e.g., molecular docking) is being leveraged to predict its interactions with emerging drug targets like SARS-CoV-2 main protease. Future research should prioritize:

  • In vivo pharmacokinetic studies to assess absorption and metabolism.

  • Structure-activity relationship (SAR) analyses to optimize therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator